molecular formula C12H16BrNO2 B1395826 4-(4-bromophenoxy)-N,N-dimethylbutanamide CAS No. 1249187-66-3

4-(4-bromophenoxy)-N,N-dimethylbutanamide

Cat. No. B1395826
CAS RN: 1249187-66-3
M. Wt: 286.16 g/mol
InChI Key: UBMBSMMAVUNOTA-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenoxy)-N,N-dimethylbutanamide” is an amide with a bromophenoxy group attached to the 4-position of the amide. The N,N-dimethylbutanamide suggests that there are two methyl groups attached to the nitrogen atom of the amide .


Molecular Structure Analysis

The molecular structure of this compound would likely show the amide group, with the carbonyl (C=O) and the N,N-dimethylbutylamine. The 4-bromophenoxy group would be attached to the carbon of the carbonyl group .


Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As an amide, this compound would likely have a high boiling point due to the ability to form hydrogen bonds. The presence of the bromine atom would make the compound relatively heavy and could also increase its boiling point .

Scientific Research Applications

Coordination Chemistry

Synthesis of Coordination Compounds: This compound serves as a ligand in the synthesis of coordination polymers, particularly with nickel (II) ions . The resulting coordination compound exhibits a polymeric structure and is characterized by techniques such as IR spectroscopy and X-ray diffraction analysis. Such compounds have potential applications in catalysis, magnetic materials, and as precursors for more complex chemical syntheses.

Pharmaceutical Research

Antibacterial and Antifungal Activities: Derivatives of 4-(4-bromophenoxy)-N,N-dimethylbutanamide, like hydrazide derivatives, show promise in antibacterial and antifungal applications . The nature of the substituent attached to the benzene ring can significantly influence the extent of these activities, making it a valuable compound for developing new pharmaceuticals.

Antiviral Drug Development

Inhibition of Viral Proteins: Certain derivatives, such as benzotriazole-N-substituted acetohydrazide derivatives, exhibit potent antiviral activity . They demonstrate a strong binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I), indicating the potential of 4-(4-bromophenoxy)-N,N-dimethylbutanamide in antiviral drug development.

Material Science

Liquid Crystal Synthesis: The compound’s derivatives can be used to modify the properties of liquid crystals . By altering the hardcore of the 4-cyano biphenyl group, researchers can develop liquid crystals with unique optical and structural properties for applications in displays and sensors.

Organic Synthesis

Intermediate for Organic Reactions: As an intermediate in organic synthesis, this compound can be used to produce various other chemicals, including phenols and alcohols at controlled temperatures . This versatility makes it a valuable asset in the synthesis of complex organic molecules.

Nanobiotechnology

Gold Nanocluster Stabilization: The compound’s derivatives can stabilize gold nanoclusters (AuNCs), which have significant applications in nanobiotechnology due to their unique optical properties . This stabilization is crucial for the development of sensitive diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in the synthesis of other compounds, or it could have potential applications in fields like medicinal chemistry .

properties

IUPAC Name

4-(4-bromophenoxy)-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-14(2)12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMBSMMAVUNOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenoxy)-N,N-dimethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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